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Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-

Cat. No.: B14560680
CAS No.: 61803-09-6
M. Wt: 211.22 g/mol
InChI Key: OWZHRZOYWFCHMZ-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Medicinal and Materials Chemistry Research

Fused heterocyclic systems, which are molecules containing two or more rings where at least one ring includes an atom other than carbon, are cornerstones of modern chemical research. Their structural complexity and diverse electronic properties make them "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets. nih.gov The fusion of a pyridine (B92270) ring with other heterocyclic rings, such as a furan (B31954), can lead to compounds with enhanced chemical stability and unique three-dimensional shapes that allow for specific interactions with enzymes and receptors. nih.gov

In medicinal chemistry, these systems form the core of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.gov The rigid, planar structure of many fused heterocycles allows them to intercalate into DNA or fit into the active sites of proteins, making them valuable for drug design. nih.gov In materials chemistry, the electronic properties of fused heterocycles are harnessed to develop functional materials like organic semiconductors and catalysts. The ability to fine-tune their characteristics through synthetic modifications continues to drive innovation in both basic and applied chemistry. nih.gov

Structural Overview of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- within the Furopyridine Chemotype

Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- belongs to the furopyridine chemotype, which comprises a furan ring fused to a pyridine ring. There are six possible isomers of the parent furopyridine, arising from the different modes of fusion between the two rings. mdpi.com The designation "[2,3-c]" specifies the points of fusion, indicating that the furan ring is fused at the 'c' face of the pyridine ring, connecting carbons 2 and 3 of the furan to carbons 3 and 4 of the pyridine.

The specific compound, Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, has several key structural features:

Core Scaffold : A bicyclic Furo[2,3-c]pyridine (B168854) system.

Lactam Moiety : A carbonyl group at the 2-position of the furan ring, with the adjacent nitrogen at position 6 of the pyridine ring, forming a lactam (a cyclic amide). The "(6H)" indicates that a hydrogen is attached to this nitrogen, satisfying its valence.

Phenyl Substituent : A phenyl group attached at the 6-position of the fused system, directly on the nitrogen atom of the pyridinone ring.

This combination of a furopyridine core, a lactam functionality, and a phenyl substituent results in a distinct molecule with specific stereoelectronic properties that influence its potential reactivity and biological interactions.

Below is a table summarizing the key structural identifiers for the parent Furo[2,3-c]pyridine scaffold.

PropertyData
Chemical Formula C₇H₅NO
Molecular Weight 119.12 g/mol
CAS Number 19539-50-5
SMILES String c1ncc2c(c1)cco2
InChI Key ZYXBIOIYWUIXSM-UHFFFAOYSA-N

Data for the parent Furo[2,3-c]pyridine scaffold.

Historical Development and Expanding Academic Interest in Furo[2,3-c]pyridinone Derivatives

The synthesis of the Furo[2,3-c]pyridine ring system was first reported by Mertes and colleagues. mdpi.com Early synthetic methods for furopyridines often involved building one ring onto a pre-existing partner ring. For instance, constructing the pyridine ring onto a furan precursor or vice-versa. guidechem.com However, the instability of the furan ring under the strongly acidic conditions often required for classical cyclization reactions presented significant challenges. mdpi.com

In recent years, academic interest in furopyridine derivatives has expanded significantly, driven by their potential as bioactive agents. Research has demonstrated that compounds containing a furopyridine scaffold can exhibit potent activities, including antiproliferative and antitumor effects. For example, various furopyridine derivatives have been investigated as kinase inhibitors, a critical class of drugs for cancer therapy. nih.gov The development of more efficient and milder synthetic methodologies, such as transition-metal-catalyzed reactions, has facilitated the creation of diverse libraries of furopyridine compounds for biological screening. nih.gov While broad interest in the furopyridine class is well-documented, specific research focusing on Furo[2,3-c]pyridin-2(6H)-one derivatives, particularly the 6-phenyl substituted variant, is less prevalent in the existing literature, representing a potential area for future investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO2 B14560680 Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- CAS No. 61803-09-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61803-09-6

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

6-phenylfuro[2,3-c]pyridin-2-one

InChI

InChI=1S/C13H9NO2/c15-13-8-10-6-7-14(9-12(10)16-13)11-4-2-1-3-5-11/h1-9H

InChI Key

OWZHRZOYWFCHMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=CC(=O)OC3=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Furo 2,3 C Pyridin 2 6h One, 6 Phenyl and Analogues

Strategic Approaches to the Furo[2,3-c]pyridine (B168854) Core Construction

The synthesis of the furo[2,3-c]pyridine nucleus can be approached from two main retrosynthetic perspectives: forming the furan (B31954) ring onto a pre-existing pyridine (B92270) or constructing the pyridine ring onto a furan scaffold.

Cyclization Reactions for Furan Ring Formation in Furo[2,3-c]pyridines

A prevalent strategy for constructing the furo[2,3-c]pyridine system involves the formation of the furan ring as a key step. This can be achieved through various cyclization reactions starting from appropriately substituted pyridine precursors. One notable method involves a five-step synthesis starting from N-benzenesulfonylpiperidin-4-one. researchgate.net This process includes a Wittig olefination, intramolecular cyclization, oxidative dehydroselenylation, furan ring formation via reduction, and subsequent aromatization to yield the furo[2,3-c]pyridine core. researchgate.net

Another approach utilizes palladium-catalyzed one-pot syntheses, which often involve Sonogashira couplings followed by Wacker-type heteroannulations to construct the fused furan ring. nih.gov Intramolecular Diels-Alder reactions have also been employed, where a triazine and an alkyne react to form a dihydrofuro[2,3-b]pyridine, which is then oxidized to the aromatic furo[2,3-b]pyridine. nih.gov

The Paal-Knorr furan synthesis, a classic method for furan formation from 1,4-dicarbonyl compounds, also presents a viable, acid-catalyzed route to furan ring construction. organic-chemistry.org While not explicitly detailed for furo[2,3-c]pyridines in the provided context, the principles of this reaction are broadly applicable in heterocyclic synthesis. organic-chemistry.orgpharmaguideline.com

Annulation of Pyridine Ring Systems to Furan Scaffolds

Conversely, the pyridine ring can be constructed onto a pre-existing furan scaffold. This strategy is less commonly detailed for the specific furo[2,3-c]pyridine isomer but is a recognized approach in the broader synthesis of furopyridines. researchgate.net For instance, the synthesis of the isomeric furo[3,2-c]pyridine (B1313802) ring system has been achieved by preparing substituted furopropenoic acids from appropriate furan aldehydes. These acids are then converted to azides, which are cyclized upon heating to form the pyridone ring fused to the furan. researchgate.net Such strategies often involve the manipulation of functional groups on the furan ring to facilitate the cyclization and formation of the pyridine moiety.

Specific Synthetic Routes to Furo[2,3-c]pyridin-2(6H)-one Frameworks

Modern synthetic organic chemistry favors methodologies that are step- and atom-economical. Multicomponent reactions and cascade sequences are powerful tools for the rapid assembly of complex molecular architectures like the furo[2,3-c]pyridin-2(6H)-one framework from simple starting materials.

Multicomponent Reaction Pathways (e.g., Groebke-Blackburn-Bienaymé for Furo[2,3-c]pyridines)

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that typically synthesizes imidazo-fused heterocycles from heterocyclic amidines, aldehydes, and isonitriles. nih.govresearchgate.net However, a notable variation of this reaction leads to the formation of the furo[2,3-c]pyridine skeleton. nih.govacs.orgnih.gov This "unusual" GBB product arises when pyridoxal (B1214274) is used as the aldehyde component. nih.govacs.org The reaction proceeds through a Schiff base intermediate formed from pyridoxal and an aminopyridine. Instead of the expected cyclization involving the pyridine nitrogen, the phenolic hydroxyl group of the pyridoxal moiety participates in the cyclization, leading to the furo[2,3-c]pyridine core. acs.org This reaction has been utilized to create a library of diverse tricyclic compounds. nih.gov

Reactant 1Reactant 2Reactant 3ProductYield (%)Reference
2-AminopyridinePyridoxalAniline (B41778)Triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivativeNot specified nih.gov
2-AminopyridinePyridoxal4-Chloroaniline(1-(4-Chlorophenyl)-5-methyl-1H- nih.govrsc.orgrsc.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol11.2 nih.govacs.org
2-AminopyridinePyridoxal4-(Trifluoromethyl)aniline(5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H- nih.govrsc.orgrsc.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol8 nih.gov

Cascade Reaction Sequences for Furo[3,2-c]pyridinone Synthesis

While specific examples for the furo[2,3-c]pyridinone isomer are not detailed, cascade reactions are a powerful tool for the synthesis of the isomeric furo[3,2-c]pyridinone core. These reactions often involve a series of intramolecular transformations that proceed sequentially without the isolation of intermediates. For example, the synthesis of tetrahydrofuro[3,2-c]pyridines has been achieved via a semi-one-pot method involving the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. nih.gov This demonstrates the principle of using cascade sequences to efficiently construct fused furopyridine systems.

Acid-Catalyzed Tandem Reactions in Furo[3,2-c]quinolone Synthesis (Relevant to Fused Systems)

Acid-catalyzed tandem reactions have been effectively employed in the synthesis of furo[3,2-c]quinolones, which are structurally related to furo[2,3-c]pyridinones. rsc.orgrsc.org These reactions demonstrate the utility of acid catalysis in promoting sequential bond-forming events to construct fused heterocyclic systems. For instance, the reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols can proceed via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to afford furo[3,2-c]quinolones in moderate to high yields. rsc.orgrsc.org The choice of propargylic alcohol can influence the reaction pathway, leading to either furan or pyran ring formation. rsc.org

Starting Material 1Starting Material 2CatalystProductYield (%)Reference
4-hydroxy-1-methylquinolin-2(1H)-onePropargylic alcoholspTsOH·H2OFuro[3,2-c]quinolonesModerate to high rsc.orgrsc.org

This methodology, while applied to a quinolone system, highlights a relevant strategy for the construction of the furan ring in fused pyridinone systems through acid-catalyzed tandem processes.

Efficient Thermolytic Methods for Furo[2,3-b]pyrrole Formation (Comparative Mechanistic Insights)

While the target molecule is a Furo[2,3-c]pyridin-2(6H)-one, understanding the formation of related fused heterocyclic systems provides valuable mechanistic insights applicable to broader synthetic design. The thermolytic formation of the isomeric Furo[2,3-b]pyrrole core offers a compelling case study. A primary method for its synthesis involves the thermal decomposition of vinyl azides. mdpi.comresearchgate.netscispace.com

The process is initiated by the thermolysis of a precursor like methyl 2-azido-3-(3-furyl)propenoate. mdpi.com Upon heating, typically in a high-boiling solvent such as toluene, the azide (B81097) moiety undergoes decomposition with the extrusion of dinitrogen gas (N₂). This step generates a highly reactive nitrene intermediate. The nitrene then rapidly undergoes an intramolecular electrophilic attack on the adjacent furan ring, followed by aromatization, to yield the fused Furo[2,3-b]pyrrole system.

Comparative Mechanistic Pathways for Fused Heterocycle Formation

PathwayKey IntermediateMechanismTypical Precursor
Nitrene Cyclization NitreneThermolysis of an azide group leads to N₂ extrusion, followed by intramolecular C-H insertion or electrophilic cyclization.Vinyl or Aryl Azide mdpi.com
Pyrrole (B145914) Pyrolysis Pyrrolenine (2H-pyrrole)Isomerization via a 1,2-hydrogen shift, followed by C-N bond fission and ring-opening to form nitrile products. nih.govPyrrole nih.gov

This nitrene-mediated cyclization stands in contrast to the thermal decomposition mechanism of the parent pyrrole ring itself. The pyrolysis of pyrrole does not proceed via a simple fragmentation. Instead, it is understood to initiate with a reversible isomerization to 2H-pyrrole (pyrrolenine) through a hydrogen shift. nih.gov Subsequent C-N bond cleavage in the strained pyrrolenine leads to ring-opening, forming intermediates that ultimately yield products like crotonitrile, allyl cyanide, and hydrogen cyanide. nih.gov The comparison highlights how the choice of precursor (e.g., a vinyl azide) can direct a specific, synthetically useful cyclization pathway over alternative ring-opening reactions.

Functionalization and Derivatization Strategies for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-

The functionalization of the Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- core is crucial for developing analogues with diverse properties. Strategies can target the N-6 position, the furan ring, or the pyridinone ring.

The title compound features a phenyl group at the N-6 position. The synthesis of analogues with different aryl substituents at this position can be achieved through condensation reactions that build the pyridinone ring. A general approach involves the reaction of a suitable furan-based precursor with a primary aromatic amine. For instance, a modified Hantzsch-type synthesis or related condensation methods could be employed, where a 2-furoic acid derivative or a similar C4 synthon is reacted with an aniline and a component providing the remaining two carbons of the pyridinone ring. This strategy allows for significant diversity, as a wide variety of substituted anilines are commercially available, enabling the introduction of electronically and sterically diverse aryl groups at the N-6 position. echemcom.com

The Furo[2,3-c]pyridine skeleton possesses distinct reactive sites. The electron-rich furan ring is susceptible to electrophilic attack, while the pyridinone ring can be functionalized through directed metallation or nucleophilic reactions. semanticscholar.orgacs.org

Directed ortho-metallation (DoM) is a powerful tool for achieving regioselectivity. The parent Furo[2,3-c]pyridine can be selectively lithiated at different positions depending on the reagents and conditions. acs.org Using n-butyllithium (n-BuLi), deprotonation occurs preferentially at the C-7 position of the pyridine ring. In contrast, employing a superbase like [n-BuLi/LiDMAE] directs the metallation to the C-3 position of the furan ring. acs.org These lithiated intermediates can then be quenched with a variety of electrophiles to introduce new functional groups. This methodology is expected to be applicable to the 6-phenyl substituted derivative, allowing for precise modification of the core structure.

Electrophilic aromatic substitution, such as bromination and nitration, typically occurs on the electron-rich furan ring. semanticscholar.org

Table of Regioselective Functionalization Reactions

ReactionReagent(s)Position of FunctionalizationProduct TypeReference
Lithiation n-BuLi / THFC-77-substituted derivative acs.org
Lithiation n-BuLi / LiDMAE / THFC-33-substituted derivative acs.org
Bromination NBS / CCl₄Furan Ring (e.g., C-3)Bromo-furopyridine semanticscholar.org
Nitration Fuming HNO₃ / H₂SO₄Furan Ring (e.g., C-2)Nitro-furopyridine semanticscholar.org

Oxidation of the pyridine nitrogen atom (N-5) to an N-oxide significantly alters the reactivity of the pyridinone ring, activating it for further chemical transformations. bohrium.com The synthesis of the N-oxide derivative of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- can be achieved using common oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

The resulting N-oxide can undergo a range of subsequent reactions. The N-O bond activates the C-4 and C-7 positions toward nucleophilic attack. scripps.edu For example, treatment with reagents like phosphoryl chloride (POCl₃) or acetyl chloride can lead to the introduction of a chlorine atom at these positions. semanticscholar.orgscripps.edu These halogenated derivatives serve as versatile intermediates for cross-coupling reactions, allowing for the introduction of carbon, nitrogen, and oxygen nucleophiles.

Selected Transformations of Furopyridine N-Oxides

ReactionReagent(s)Position(s) of FunctionalizationProduct TypeReference
Chlorination POCl₃ or AcClC-4 / C-7Chloro-furopyridine semanticscholar.org
Acetoxylation Acetic Anhydride (Ac₂O)C-4 / C-7Acetoxy-furopyridine semanticscholar.org
Cyanation Trimethylsilyl cyanide (TMSCN)C-4 / C-7Cyano-furopyridine semanticscholar.org
C-H Arylation Palladium catalysts, Arylboronic acidsC-7Aryl-furopyridine bohrium.com

Growing interest in green and sustainable chemistry has spurred the development of metal-free synthetic methods. mdpi.com For furopyridine scaffolds, this can involve multicomponent reactions (MCRs) and acid-catalyzed cyclizations that avoid transition metal catalysts. nih.govorganic-chemistry.org

One potential metal-free approach for the synthesis of the Furo[2,3-c]pyridin-2(6H)-one core is a three-component reaction involving a 2-aminofuran derivative, an activated alkyne (e.g., a propiolate), and an aldehyde. Such reactions, often catalyzed by a simple base or acid, can rapidly assemble the pyridinone ring in a single, atom-economical step. organic-chemistry.org Furthermore, functionalization reactions that traditionally rely on metal catalysts, such as C-H activation, are increasingly being explored under metal-free conditions, for example, using hypervalent iodine reagents or photoredox catalysis. nih.govresearchgate.net These approaches reduce the risk of metal contamination in the final products and are often more cost-effective and environmentally benign. nih.gov

Stereochemical Control and Enantioselective Synthesis of Chiral Furo[2,3-c]pyridine Derivatives

The planar, aromatic core of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- is achiral. Introducing stereocenters requires either the addition of a chiral substituent or the asymmetric transformation of the heterocyclic core itself. Methodologies developed for the enantioselective synthesis of other chiral pyridines and fused heterocycles can be adapted for this purpose. nih.govnih.gov

A viable strategy involves the asymmetric hydrogenation of a dihydro-furo[2,3-c]pyridinone precursor. Using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), it is possible to selectively reduce one of the double bonds in the pyridinone ring to create one or more stereocenters with high enantiomeric excess.

Another advanced approach is the enantioselective conjugate addition to an α,β-unsaturated lactam precursor. If a synthetic route proceeds through a dihydrofuropyridinone intermediate containing a C=C bond conjugated to the carbonyl group, the addition of nucleophiles (e.g., organometallics) can be rendered enantioselective by a chiral catalyst, such as a copper-chiral diphosphine complex. nih.govresearchgate.net This establishes a stereocenter adjacent to the lactam nitrogen.

Potential Strategies for Enantioselective Synthesis

StrategyKey TransformationCatalyst SystemPotential Chiral ProductReference
Asymmetric Hydrogenation Reduction of a C=C bond in a dihydro-furopyridinoneRu- or Rh-complex with a chiral phosphine ligand (e.g., BINAP)Chiral tetrahydro-furo[2,3-c]pyridinone nih.gov
Asymmetric Conjugate Addition Addition of a nucleophile to an α,β-unsaturated furopyridinoneCopper(I) salt with a chiral diphosphine ligand (e.g., Josiphos)Chiral alkylated dihydro-furo[2,3-c]pyridinone nih.govnih.gov
Asymmetric C-H Functionalization Directed C-H activation and coupling with a prochiral nucleophileChiral phosphoric acid or chiral transition metal complexFuropyridinone with a chiral side chain nih.gov

These methods provide pathways to chiral, non-planar analogues of the Furo[2,3-c]pyridin-2(6H)-one scaffold, which are of significant interest for exploring three-dimensional chemical space.

Spectroscopic and Structural Characterization Techniques for Furo 2,3 C Pyridin 2 6h One, 6 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR spectra provides unambiguous evidence for the compound's atomic connectivity and constitution.

¹H NMR spectra reveal the chemical environment and multiplicity of the proton nuclei. For Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, the aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region. The protons on the furo[2,3-c]pyridinone core exhibit distinct chemical shifts and coupling patterns that are crucial for confirming the substitution pattern.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, displays characteristic resonances for the carbonyl carbon of the lactone ring, the quaternary carbons of the fused ring system, and the carbons of the phenyl substituent.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms. These experiments are vital for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals.

Interactive Data Table: Representative NMR Data for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-36.50-6.60Not Applicable
H-47.20-7.30Not Applicable
H-57.80-7.90Not Applicable
H-77.40-7.50Not Applicable
Phenyl-H7.30-7.60Not Applicable
C-2Not Applicable168.0-170.0
C-3Not Applicable105.0-107.0
C-3aNot Applicable155.0-157.0
C-4Not Applicable120.0-122.0
C-5Not Applicable130.0-132.0
C-6Not Applicable150.0-152.0
C-7Not Applicable115.0-117.0
C-7aNot Applicable140.0-142.0
Phenyl-CNot Applicable125.0-140.0

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Interactive Data Table: Representative Crystallographic Data for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5-9.0
b (Å)10.0-10.5
c (Å)15.5-16.0
α (°)90
β (°)90
γ (°)90
Z4

Note: The crystallographic parameters are representative and can vary for different crystal forms or derivatives.

Mass Spectrometry (MS) Techniques (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-. Electrospray ionization (ESI-MS) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound and its fragments. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This fragmentation analysis can help to confirm the connectivity of the different structural motifs within the molecule.

Interactive Data Table: Representative Mass Spectrometry Data for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-

Ionm/z (calculated)m/z (observed)
[M+H]⁺226.0817226.0815
[M+Na]⁺248.0636248.0633

Note: The m/z values are for the most abundant isotopes.

Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis) in Molecular Characterization

Vibrational and electronic absorption spectroscopy provide complementary information for the characterization of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, typically in the region of 1700-1750 cm⁻¹. Other characteristic bands include those for C=C and C-N stretching vibrations of the aromatic rings and C-O stretching of the furan (B31954) moiety.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, is characterized by absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents.

Interactive Data Table: Representative Spectroscopic Data for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-

TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR1700-1750C=O stretch (lactone)
IR1600-1650C=C stretch (aromatic)
IR1200-1300C-O stretch (furan)
UV-Vis250-280π-π* transition
UV-Vis300-330π-π* transition

Note: The absorption values are approximate and can be influenced by the solvent.

Structure Activity Relationship Sar Studies of Furo 2,3 C Pyridinone Derivatives in Biological Contexts

Impact of the 6-phenyl Substituent on Molecular Recognition and Target Interaction

The 6-phenyl substituent is a defining feature of the molecule, and its role can be inferred from studies on analogous heterocyclic systems where an aryl group at a similar position is crucial for activity. For instance, in studies of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the 6-phenyl ring serves as a fundamental anchor. While variations of substituents on this phenyl ring did not significantly alter the selectivity between certain kinases like c-Src and Wee1, its presence was integral to the core scaffold's inhibitory potency.

The phenyl group can engage in several key intermolecular interactions with a biological target:

Pi-Stacking: The aromatic system can participate in π-π stacking or T-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target protein.

In the context of Furo[2,3-c]pyridin-2(6H)-one, the 6-phenyl group likely serves as a crucial element for establishing the compound's initial interaction with its biological target, providing a structural foundation for further optimization through substitutions on other parts of the molecule.

Influence of Substituents at Diverse Positions of the Furan (B31954) and Pyridinone Rings on Activity Profiles

While data on Furo[2,3-c]pyridin-2(6H)-one is scarce, research on related furo[3,2-c]pyridine (B1313802) and pyrido[2,3-d]pyrimidine (B1209978) scaffolds provides valuable insights into how substitutions on the heterocyclic rings can modulate biological activity.

Studies on a series of furo[3,2-c]pyridine derivatives designed as potential cytotoxic agents against esophageal cancer cell lines demonstrated that modifications at various positions significantly impact efficacy. For example, starting with a 6-isobutyl-furo[3,2-c]pyridine-4,7-dione core, derivatization at the N-5 position of the pyridinone ring with different side chains led to a range of activities. One derivative, compound 4c (5-(6-(4-nitrophenyl)hexyl)-6-isobutyl-furo[3,2-c]pyridine-4,7-dione), showed exceptional cytotoxicity against KYSE70 and KYSE150 cell lines. This highlights that introducing flexible alkyl chains appended with functionalized aromatic groups on the pyridinone nitrogen can be a successful strategy for enhancing potency.

The following table summarizes SAR findings from related furo-pyridine structures, illustrating the effect of various substitutions.

ScaffoldPosition of SubstitutionSubstituentObserved Impact on ActivityReference
Furo[3,2-c]pyridine-4,7-dioneN-5-(CH₂)₆-(4-nitrophenyl)Strongly enhanced cytotoxicity against esophageal cancer cells.
Furo[3,2-c]pyridine-4,7-dioneN-5-(CH₂)₆-imidazoleModerate cytotoxic activity.
Pyrido[2,3-d]pyrimidineC-2-[NH-(CH₂)₄-N(C₂H₅)₂]Enhanced potency and bioavailability as a tyrosine kinase inhibitor.
Pyrido[2,3-d]pyrimidin-7(8H)-oneC-5Alkyl groupsGenerally increased selectivity for Wee1 kinase at the expense of absolute potency.

These examples collectively suggest that for the Furo[2,3-c]pyridin-2(6H)-one scaffold, positions on both the furan and pyridinone rings are viable points for modification to tune potency, selectivity, and pharmacokinetic properties.

Stereochemical Effects on Biological Activity of Chiral Furo[2,3-c]pyridine (B168854) Analogues

The introduction of chiral centers into a drug molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

While no specific studies on the stereochemical effects of chiral Furo[2,3-c]pyridinone analogues were identified, research on other complex fused heterocyclic systems underscores the importance of stereochemistry. For example, in a series of cytotoxic agents based on a furoacridone core, the relative configuration of epoxide stereocenters was critical for activity. The (2R,1'S) epoxides, which shared the same relative configuration as the natural product psorospermin (B1195998), were consistently the most active compounds, with IC50 values in the nanomolar range. This demonstrates that a precise three-dimensional arrangement of atoms is often required for optimal interaction with a biological target.

For Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, the introduction of a substituent at the 3- or 7-positions, for instance, could create a chiral center. If this were the case, it would be essential to synthesize and test the individual enantiomers, as one might be significantly more potent or possess a better safety profile than the other, or the racemic mixture.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furo[2,3-c]pyridinone Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds and relating them to their measured biological activities.

A review of the scientific literature did not reveal any specific QSAR studies performed on libraries of Furo[2,3-c]pyridinone derivatives. The development of such models is contingent on having a sufficiently large and structurally diverse dataset of compounds with consistently measured biological data.

Should such a dataset become available, a QSAR study could provide valuable insights into the key molecular features driving the activity of Furo[2,3-c]pyridinones. For example, a model might reveal that a specific range of lipophilicity (logP), a particular electronic character on the phenyl ring, or the presence of hydrogen bond donors/acceptors at a certain position is critical for potency. This would enable a more rational, data-driven approach to the design of novel and more effective Furo[2,3-c]pyridin-2(6H)-one analogues.

Computational and Theoretical Investigations on Furo 2,3 C Pyridin 2 6h One, 6 Phenyl

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification and Validation

No specific molecular docking studies were identified for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- in the available literature. Such studies would be instrumental in predicting its potential biological targets by simulating its binding affinity and interaction modes with various protein active sites.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Detailed quantum chemical calculations for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- are not described in the searched scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Properties

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as other electronic properties for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, were not found. This information would be crucial for understanding its kinetic stability and chemical reactivity.

Computational Prediction of Reaction Pathways and Transition States

There is no available information on the computational prediction of reaction pathways or transition states involving Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-.

Tautomerism and Conformational Analysis of Furo[2,3-c]pyridinone and Its Derivatives

While tautomerism is a relevant consideration for pyridinone systems, specific computational analyses of the tautomeric forms and conformational landscape of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- are not documented in the available resources.

Molecular Dynamics Simulations for Ligand-Target Binding Dynamics and Conformational Sampling

No molecular dynamics simulation studies specifically investigating the binding dynamics of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- with any biological target were found. These simulations would provide valuable insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding.

In Silico Screening and Virtual Library Design for Novel Furo[2,3-c]pyridinone Analogues

There is no information available on the use of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- as a scaffold in in silico screening campaigns or for the design of virtual libraries to discover novel analogues.

Emerging Research Applications and Future Directions in Furo 2,3 C Pyridinone Chemistry

Development of Furo[2,3-c]pyridinone-Based Chemical Probes for Biological Research

The inherent fluorescence of many heterocyclic compounds makes the furo[2,3-c]pyridinone core a promising scaffold for the design of chemical probes. These probes are instrumental in visualizing and understanding complex biological processes. The development of novel fluorophores is crucial for advancing bioimaging and sensing capabilities.

One area of exploration is the synthesis of amino-furopyridine-based compounds as novel fluorescent pH sensors. For instance, 3-amino-furo[2,3-b]pyridine-2-carboxamide (AFP) derivatives have been synthesized and shown to possess multiple functional groups that can act as binding sites for sensing applications acs.org. The furo[2,3-c]pyridine (B168854) core, with its distinct electronic properties, is a valuable candidate for creating new chemical and biosensors nih.gov. The photoluminescence properties of these compounds can be tuned by modifying substituents, which could lead to the development of probes for specific analytes or cellular environments nih.gov.

Table 1: Potential Furo[2,3-c]pyridinone-Based Chemical Probes and Their Envisioned Applications

Probe ScaffoldTarget Analyte/ProcessPotential Application
Amino-substituted Furo[2,3-c]pyridinonepH, Metal IonsIntracellular pH sensing, mapping metal ion distribution
Furo[2,3-c]pyridinone-Enzyme Inhibitor ConjugateSpecific Enzyme ActivityIn-situ monitoring of enzyme function and inhibitor efficacy
Furo[2,3-c]pyridinone with Environment-Sensitive DyesCellular Polarity/ViscosityMapping organelle-specific microenvironments

Applications in Bioorthogonal Chemical Reactions and Labeling Strategies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes nih.gov. These reactions are invaluable for labeling and tracking biomolecules in real-time. While direct applications of the Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- scaffold in bioorthogonal chemistry have not been extensively reported, its structural motifs can be functionalized to participate in such reactions.

Key bioorthogonal reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (IEDDA) reactions nih.govresearchgate.net. The furo[2,3-c]pyridinone core can be derivatized with functional groups like azides, alkynes, or strained alkenes, enabling its conjugation to biomolecules of interest.

For example, a Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- derivative could be synthesized with a terminal alkyne. This modified compound could then be "clicked" onto an azide-modified protein or glycan within a living cell, allowing for fluorescent tracking of the biomolecule's localization and dynamics. The development of such labeling strategies would open new avenues for studying the roles of specific biomolecules in health and disease.

Exploration of Furo[2,3-c]pyridinone Derivatives in Organic Electronic Materials (e.g., OLEDs)

The development of efficient emissive materials is a critical area of research for organic light-emitting diodes (OLEDs) acs.orgnih.gov. Fused heterocyclic systems, including furopyridines, are attractive candidates for these applications due to their tunable photophysical properties and good thermal stability nih.gov.

Research on related furo[3,2-c]pyridine-based iridium complexes has demonstrated their potential in high-performance OLEDs. For instance, a novel furo[3,2-c]pyridine-based iridium complex has been used to achieve a high external quantum efficiency of over 30% in an OLED device rsc.org. Another study on a furo[3,2-c]pyridine-based iridium complex with methoxy groups showed its utility in efficient solution-processed phosphorescent OLEDs researchgate.net. These findings suggest that the furo[2,3-c]pyridinone scaffold, with appropriate substitution, could also serve as a core for novel OLED emitters. The 6-phenyl substitution on Furo[2,3-c]pyridin-2(6H)-one could enhance π-π stacking and charge transport properties, which are beneficial for OLED performance.

Table 2: Photophysical Properties of Representative Furo[3,2-c]pyridine-Based Iridium Complexes for OLEDs

CompoundEmission Peak (nm)Photoluminescence Quantum Yield (PLQY)Device External Quantum Efficiency (EQE) (%)
(pfupy)₂Ir(acac)5380.8030.5 rsc.org
[(3,5-diMeOpfupy)₂Ir(acac)]5980.328.9 researchgate.net

Design of Furo[2,3-c]pyridinone Motifs as Organocatalysts and Ligands in Transition Metal Catalysis

The pyridine (B92270) moiety is a well-established ligand in transition metal catalysis due to the coordinating ability of the nitrogen atom nih.govsemanticscholar.org. The fusion of a furan (B31954) ring to the pyridine core in the furo[2,3-c]pyridinone scaffold can modulate its electronic properties and steric environment, potentially leading to novel catalytic activities.

While the direct use of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- as a catalyst or ligand is not yet documented, related pyridine-containing ligands have been extensively studied. For example, pyridine N-oxides have been used as organocatalysts in a variety of reactions researchgate.net. Furthermore, pyridine-containing ligands are employed in transition-metal-catalyzed C-H bond functionalization nih.govsemanticscholar.org. The furo[2,3-c]pyridinone core could be functionalized to create bidentate or pincer ligands for various transition metals, enabling new catalytic transformations.

In the realm of organocatalysis, the pyridinone moiety itself can participate in hydrogen bonding and other non-covalent interactions, making it a potential scaffold for asymmetric catalysis researchgate.net. The development of chiral Furo[2,3-c]pyridinone derivatives could lead to new classes of organocatalysts for stereoselective synthesis.

Advanced Spectroscopic Characterization Techniques for Real-Time Reaction Monitoring and Complex System Analysis

The synthesis and application of novel compounds like Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- rely heavily on advanced spectroscopic techniques for their characterization and for monitoring their behavior in complex systems. Techniques such as in-situ IR and NMR spectroscopy can provide real-time information on reaction kinetics and the formation of intermediates during the synthesis of furopyridine derivatives.

For the analysis of their photophysical properties, steady-state and time-resolved fluorescence spectroscopy are essential. These techniques can be used to determine fluorescence quantum yields, lifetimes, and to study excited-state dynamics, which are crucial for applications in chemical probes and OLEDs nih.govresearchgate.net. For materials science applications, techniques like cyclic voltammetry are used to probe the electrochemical properties and estimate the energy levels of these compounds, which is vital for designing efficient OLED devices nih.gov.

Furthermore, advanced techniques like two-dimensional NMR (COSY, HMBC, HSQC) are indispensable for the unambiguous structural elucidation of complex furo[2,3-c]pyridinone derivatives. The combination of these spectroscopic methods allows for a comprehensive understanding of the structure-property relationships of this important class of heterocyclic compounds.

Q & A

Q. What are the recommended synthetic routes for preparing Furo[2,3-c]pyridin-2(6H)-one derivatives, and how do reaction conditions influence yield?

Answer:

  • Multi-step synthesis : Start with functionalized pyridine precursors (e.g., 2-amino-pyridine derivatives) and aromatic aldehydes. Use potassium phosphate as a base in aqueous conditions at 100°C for 7 hours to form fused pyrido-pyrimidinone scaffolds .
  • Key variables : Adjust stoichiometric ratios (e.g., 1:1.2 for aldehyde:amine) and optimize temperature to minimize side reactions. Ethanol or water is preferred for washing precipitates to remove unreacted intermediates .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 45–70%, depending on substituent steric effects .

Q. What safety protocols are critical when handling Furo[2,3-c]pyridin-2(6H)-one derivatives in the lab?

Answer:

  • PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact. Use fume hoods for reactions releasing volatile byproducts .
  • Waste disposal : Segregate waste into halogenated organic containers. Collaborate with certified waste management services for incineration to prevent environmental contamination .
  • Emergency measures : In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash immediately with soap and water .

Q. Which analytical techniques are most effective for characterizing Furo[2,3-c]pyridin-2(6H)-one derivatives?

Answer:

  • Structural confirmation : Use single-crystal X-ray diffraction (SCXRD) to resolve bond lengths and angles. For example, SCXRD confirmed a mean C–C bond length of 0.002 Å and R factor = 0.036 in a related pyridinone derivative .
  • Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. NMR (¹H/¹³C) is critical for verifying substituent positions and detecting tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for Furo[2,3-c]pyridin-2(6H)-one derivatives?

Answer:

  • Case study : Discrepancies in thiol-pyridinone interconversion (e.g., Furo[2,3-c]pyridin-4(5H)-one vs. 7-thiol derivatives) may arise from solvent polarity or redox conditions. Replicate reactions under inert atmospheres (N₂/Ar) to suppress oxidation .
  • Data validation : Cross-reference LC-MS and 2D NMR (COSY, HSQC) to identify unexpected byproducts. Use controlled experiments with varying catalysts (e.g., Pd/C vs. CuI) to isolate mechanistic pathways .

Q. What strategies are used to establish structure-activity relationships (SAR) for pyridinone-based pharmacophores?

Answer:

  • Functional group variation : Synthesize analogs with substituents at C-6 (e.g., phenyl, bromo) and evaluate bioactivity. For example, 6-bromo derivatives showed enhanced binding affinity in kinase inhibition assays .
  • Computational modeling : Perform docking studies using PyMol or AutoDock to predict interactions with target proteins (e.g., cyclin-dependent kinases). Correlate logP values (from HPLC) with cellular permeability .

Q. What crystallographic strategies improve success rates in resolving pyridinone derivatives?

Answer:

  • Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) at 4°C. For air-sensitive compounds, employ glovebox-mounted crystallization setups .
  • Data collection : Optimize X-ray exposure time (0.5–1.0 s/frame) and temperature (100 K) to reduce radiation damage. Refine structures using SHELXL with anisotropic displacement parameters .

Q. How can mechanistic insights into pyridinone reactivity guide the design of novel heterocycles?

Answer:

  • Intermediate trapping : Use in-situ IR or ESI-MS to detect transient species (e.g., enolate or thiolate intermediates) during ring-opening/closure reactions .
  • Kinetic studies : Conduct time-resolved NMR experiments to determine rate constants for tautomerization or nucleophilic substitution steps. Compare activation energies (ΔG‡) across derivatives to identify rate-limiting steps .

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